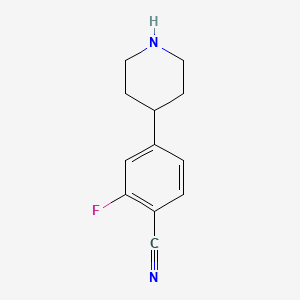

2-Fluoro-4-(piperidin-4-YL)benzonitrile

Description

Significance of Piperidine-Substituted Benzonitriles in Modern Chemical Sciences

Piperidine-substituted benzonitriles are a class of compounds recognized for their versatile chemical reactivity and pharmacological potential. The piperidine (B6355638) ring, a saturated heterocycle, is a privileged structure in medicinal chemistry, known to impart favorable properties such as improved metabolic stability and membrane permeability. scielo.br When attached to a benzonitrile (B105546) framework, the resulting molecule becomes a versatile platform.

The benzonitrile group itself is a useful functional group; the nitrile can be converted into other functionalities, and the aromatic ring can be further substituted. acs.org The incorporation of a fluorine atom often enhances pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity to target proteins. acs.org Consequently, the combination of these three components in piperidine-substituted benzonitriles makes them attractive targets for synthesis and valuable precursors in the development of new chemical entities.

Research Context and Scope of the Chemical Compound 2-Fluoro-4-(piperidin-4-yl)benzonitrile

The research context for this compound is primarily as a sophisticated building block for organic synthesis. While extensive studies focusing solely on this compound are not widely published, its synthesis and properties are of interest to chemists developing new molecules for drug discovery programs. For instance, structural analogs, such as certain 4-(phenylsulfonyl)piperidines, have been noted for their high affinity for serotonin (B10506) receptors, indicating the potential of the 4-substituted piperidine scaffold in CNS-targeted therapies. vulcanchem.com

The synthesis of this compound can be achieved through established chemical reactions. One common method is the Suzuki-Miyaura coupling, which involves reacting 4-bromo-2-fluorobenzonitrile (B28022) with a suitable piperidin-4-ylboronic acid derivative. vulcanchem.com An alternative route is through reductive amination, a one-pot reaction between 4-cyano-3-fluorobenzaldehyde and piperidine-4-amine. vulcanchem.com These synthetic strategies highlight the compound's role as a product of targeted chemical design, intended for further elaboration in multi-step synthetic sequences.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₃FN₂ | vulcanchem.com |

| Molecular Weight | 204.24 g/mol | vulcanchem.com |

| CAS Registry Number | 1035264-55-1 | vulcanchem.com |

| Hydrogen Bond Donors | 1 (from the piperidine NH group) | vulcanchem.com |

| Hydrogen Bond Acceptors | 3 (from the nitrile and piperidine nitrogen atoms) | vulcanchem.com |

| Calculated logP | 2.1 | vulcanchem.com |

Overview of Key Structural Motifs in Medicinal Chemistry

The structure of this compound is a convergence of three motifs that are highly significant in medicinal chemistry.

The Piperidine Ring: This six-membered nitrogen-containing heterocycle is one of the most important synthetic fragments for drug design and is present in numerous pharmaceuticals. scielo.br Its saturated, non-planar 'chair' conformation provides a three-dimensional scaffold that can present substituents in precise spatial orientations, allowing for specific interactions with biological targets. scielo.br The piperidine moiety is known to influence the pharmacokinetic properties of molecules, often enhancing receptor binding and metabolic stability. scielo.br

The Fluorobenzonitrile Moiety: The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry. acs.org Fluorine's high electronegativity and small size can profoundly influence a molecule's properties by altering its acidity (pKa), lipophilicity, and conformation. acs.org A fluorine atom can block sites of metabolic attack, thereby increasing the molecule's half-life in the body. acs.org The nitrile group (–C≡N) on the benzene (B151609) ring is a versatile chemical handle that can participate in various chemical transformations. acs.org Benzonitriles are found in many pharmaceuticals and natural products. acs.org

The combination of these motifs in a single molecule, as seen in this compound, creates a compound with a rich chemical and pharmacological potential, making it and its derivatives subjects of ongoing interest in chemical and pharmaceutical research.

Table 2: Examples of Marketed Drugs Containing the Piperidine Moiety

| Drug Name | Therapeutic Class |

|---|---|

| Haloperidol | Antipsychotic |

| Fentanyl | Opioid Analgesic |

| Methylphenidate | CNS Stimulant |

| Loratadine | Antihistamine |

| Donepezil | Acetylcholinesterase Inhibitor |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1035264-55-1 |

|---|---|

Molecular Formula |

C12H13FN2 |

Molecular Weight |

204.24 g/mol |

IUPAC Name |

2-fluoro-4-piperidin-4-ylbenzonitrile |

InChI |

InChI=1S/C12H13FN2/c13-12-7-10(1-2-11(12)8-14)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6H2 |

InChI Key |

JMVDBGDWWYQUJG-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC(=C(C=C2)C#N)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Fluoro 4 Piperidin 4 Yl Benzonitrile

Retrosynthetic Analysis of the 2-Fluoro-4-(piperidin-4-yl)benzonitrile Scaffold

A retrosynthetic analysis of this compound (I) provides a logical framework for devising its synthesis. The primary disconnections are considered at the aryl-piperidine C-N bond and the C-CN bond of the benzonitrile (B105546) moiety.

Strategic Disconnections and Functional Group Interconversions

The most apparent retrosynthetic disconnection is the bond between the fluorinated benzene (B151609) ring and the piperidine (B6355638) nitrogen. This leads to two key synthons: a 2-fluoro-4-halobenzonitrile derivative (II) and a piperidine synthon (III). The halide in synthons like 4-bromo-2-fluorobenzonitrile (B28022) serves as a handle for cross-coupling reactions.

Further disconnection of the nitrile group from the fluorinated aromatic ring through functional group interconversion (FGI) is a plausible strategy. This would involve the conversion of a precursor, such as an aldehyde or a carboxylic acid, to the nitrile in the forward synthesis.

A key intermediate in many synthetic routes is 2-Fluoro-4-(4-oxopiperidin-1-yl)benzonitrile (IV). This commercially available compound simplifies the synthesis by providing the core structure, requiring only the transformation of the ketone functionality at the 4-position of the piperidine ring to the desired substituent. From this intermediate, the final product can be accessed through reductive amination or other related transformations.

Forward Synthesis Approaches for this compound and Analogs

The forward synthesis of this compound and its analogs primarily relies on the formation of the crucial carbon-carbon and carbon-nitrogen bonds.

Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions

The construction of the this compound scaffold is often achieved through palladium-catalyzed cross-coupling reactions, which are powerful tools for forging aryl-heterocycle linkages.

The Suzuki-Miyaura coupling is a versatile method for forming the C-C bond between an aryl halide and an organoboron compound. nih.govresearchgate.net In the context of synthesizing the target molecule, this would typically involve the reaction of a 4-halo-2-fluorobenzonitrile with a suitable piperidine-containing boronic acid or boronic ester derivative. The use of a protecting group on the piperidine nitrogen, such as a Boc group, is common to prevent side reactions and facilitate purification.

Table 1: Representative Conditions for Suzuki Coupling to form Aryl-Piperidine Linkages

| Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromo-2-fluorobenzonitrile | N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 80-100 | 75-90 |

| 4-Iodo-2-fluorobenzonitrile | N-Boc-piperidin-4-ylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 82 |

Note: The data in this table is representative and compiled from typical Suzuki coupling reactions for similar substrates.

The Negishi coupling offers an alternative and powerful strategy for the formation of the aryl-piperidine bond, involving the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. researchgate.netwikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance. For the synthesis of this compound, a piperidinylzinc reagent would be coupled with a 4-halo-2-fluorobenzonitrile. The organozinc reagent can be prepared from the corresponding piperidine derivative.

Table 2: Illustrative Conditions for Negishi Cross-Coupling in Aryl-Piperidine Synthesis

| Aryl Halide | Organozinc Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

| 4-Bromo-2-fluorobenzonitrile | N-Boc-4-(chlorozincio)piperidine | Pd₂(dba)₃ | SPhos | THF | 25-60 | 70-85 |

| 4-Iodo-2-fluorobenzonitrile | Di-(N-Boc-piperidin-4-yl)zinc | Ni(acac)₂ | PPh₃ | DMF | 50 | 78 |

Note: The data in this table is illustrative and based on general Negishi coupling conditions for analogous transformations.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Fluorobenzonitriles

Piperidine Ring Synthesis and Functionalization

An alternative synthetic strategy involves the construction of the piperidine ring itself, either from acyclic precursors or by modification of a pre-existing ring system, followed by arylation.

The hydrogenation of pyridine (B92270) derivatives is a common method for the synthesis of piperidines. researchgate.net This can be achieved using various catalytic systems, often involving transition metals like rhodium, iridium, or palladium. organic-chemistry.orgacs.org For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids and a protected dihydropyridine (B1217469) can produce 3-substituted tetrahydropyridines with high enantioselectivity. acs.org Subsequent reduction of the remaining double bond would yield the desired piperidine.

The reduction of N-protected pyridinium (B92312) salts is another viable route. The choice of protecting group and reducing agent can influence the stereochemical outcome of the reaction. nih.govrsc.org For example, N-protected α-amino acids can be efficiently reduced to the corresponding chiral α-amino aldehydes using reagents like DIBAL-H. nih.govrsc.org

Intramolecular cyclization reactions offer a powerful means to construct the piperidine ring from acyclic precursors. nih.gov These reactions involve the formation of a new C-N or C-C bond within a single molecule to generate the cyclic structure. nih.gov Various methods exist, including radical-mediated cyclizations, aza-Prins cyclizations, and transition-metal-catalyzed cyclizations. organic-chemistry.orgnih.govbeilstein-journals.orgwhiterose.ac.uk

For example, the intramolecular cyclization of an appropriately functionalized amine containing a nitrile group could potentially lead to the formation of a piperidine ring. rsc.orgresearchgate.net Reductive cyclization of 6-oxoamino acid derivatives is another established method for synthesizing 2,6-disubstituted piperidines. whiterose.ac.uk The stereoselectivity of these cyclizations can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Oxidative Amination Approaches

Oxidative amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds, and it can be conceptually applied to the synthesis of piperidine-containing structures. While direct oxidative amination on a precursor to this compound is not extensively documented in readily available literature, the principles of this methodology are relevant. For instance, zinc-catalyzed oxidative transformations have been successfully used to synthesize quinazolinones and benzothiadiazine 1,1-dioxides from 2-aminobenzamide (B116534) and benzyl (B1604629) alcohols. rsc.org This highlights the potential for creating C-N bonds under oxidative conditions. A more direct conceptual link can be seen in the oxidative ring expansion of cyclopentenones to pyridones, which involves the introduction of a nitrogen atom into a carbon skeleton. chemrxiv.org Such strategies, while not directly producing the target compound, showcase the feasibility of forming the core heterocyclic structures through oxidative C-N bond formation.

Stereoselective Synthesis of Substituted Piperidines

The stereochemistry of the piperidine ring can be crucial for the biological activity of its derivatives. Therefore, stereoselective synthetic methods are of high importance. Various strategies have been developed for the synthesis of substituted piperidines with high stereocontrol.

One notable approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which has been shown to produce 2,4,5-trisubstituted piperidines with diastereomeric ratios ranging from 3:2 to 40:1. nih.gov Another method utilizes a palladium-promoted formal [4+2] oxidative annulation of alkyl amides and dienes, which proceeds through the activation of a C(sp3)-H bond. mdpi.com Furthermore, intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes provides a pathway to stereoselectively form piperidine rings. mdpi.com Radical-mediated amine cyclization, catalyzed by cobalt(II), is another effective method for producing various piperidines. mdpi.com These methodologies, while not specific to this compound, provide a toolbox for creating stereochemically defined piperidine rings that could be incorporated into the target structure.

Table 1: Comparison of Stereoselective Piperidine Synthesis Methods

| Method | Key Features | Stereoselectivity |

| Radical Cyclization | 6-exo cyclization of stabilized radicals. nih.gov | Diastereomeric ratios from 3:2 to 40:1. nih.gov |

| Oxidative Annulation | Palladium-promoted [4+2] cycloaddition. mdpi.com | High, dependent on substrate. |

| Reductive Hydroamination | Intramolecular 6-endo-dig cyclization of alkynes. mdpi.com | Stereoselective. mdpi.com |

| Radical-Mediated Cyclization | Cobalt(II)-catalyzed intramolecular cyclization. mdpi.com | Good yields, potential for by-products. mdpi.com |

Novel Biocatalytic and Electrocatalytic Methodologies

While specific biocatalytic or electrocatalytic methods for the synthesis of this compound are not prominently reported, these fields offer promising future directions. The general principles of biocatalysis, using enzymes to perform chemical transformations, and electrocatalysis, using electricity to drive reactions, are increasingly being applied to the synthesis of complex molecules due to their potential for high selectivity and mild reaction conditions.

Derivatization and Functional Group Modifications

The chemical versatility of this compound lies in the reactivity of its three key components: the nitrile group, the piperidine nitrogen, and the aromatic ring.

Reactions of the Nitrile Group (e.g., Hydrolysis)

The nitrile group is a versatile functional group that can undergo a variety of transformations. One of the most common reactions is hydrolysis, which can lead to either an amide or a carboxylic acid. libretexts.orgopenstax.org This reaction can be catalyzed by either acid or base. libretexts.orgopenstax.org In an acidic medium, the nitrogen atom of the nitrile is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of water. chemistrysteps.com Under basic conditions, the hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org

The nitrile group can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reduction proceeds through the nucleophilic addition of a hydride ion to the carbon-nitrogen triple bond. libretexts.org Furthermore, the reaction of nitriles with Grignard reagents followed by hydrolysis yields ketones. youtube.com

Table 2: Key Reactions of the Nitrile Group

| Reaction | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O libretexts.orgopenstax.org | Carboxylic acid or Amide libretexts.orgopenstax.org |

| Reduction | LiAlH₄, then H₂O libretexts.orglibretexts.org | Primary amine libretexts.orglibretexts.org |

| Reaction with Grignard Reagent | 1. RMgX 2. H₃O⁺ youtube.com | Ketone youtube.com |

Transformations Involving the Piperidine Nitrogen

The secondary amine of the piperidine ring is a key site for functionalization. It can readily undergo N-alkylation, N-acylation, and other nucleophilic reactions. For instance, the piperidine nitrogen can react with various electrophiles to introduce a wide range of substituents. This is a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule. The synthesis of N-benzyl derivatives of piperidine carbamates has been shown to be important for cholinesterase inhibition. mdpi.com

Substitution Reactions on the Aromatic Ring

The fluorine atom on the benzonitrile ring activates the aromatic ring towards nucleophilic aromatic substitution (SNAAr). nih.gov This allows for the displacement of the fluorine atom by various nucleophiles, providing a route to further functionalize the aromatic core. The kinetics of the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine have been studied in various aprotic solvents, demonstrating the feasibility of such substitutions. rsc.org The presence of the electron-withdrawing nitrile group further facilitates this type of reaction. This reactivity allows for the introduction of a variety of substituents at the 2-position of the benzonitrile ring, enabling the synthesis of a diverse library of compounds for further investigation.

Fluorine-Assisted Chemical Transformations

The presence of a fluorine atom on the benzonitrile ring of this compound is a critical feature that profoundly influences its chemical reactivity. The unique properties of fluorine, particularly its high electronegativity, play a directing role in several chemical transformations, most notably by activating the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov This activation facilitates the synthesis of the core structure and allows for further functionalization.

The fluorine atom's strong electron-withdrawing nature creates a partial positive charge on the adjacent carbon atoms, making the aromatic ring electron-deficient and thus more susceptible to attack by nucleophiles. nih.govvulcanchem.com This principle is fundamental to the primary synthetic routes leading to the this compound scaffold and its analogues.

One of the most common and effective methods for synthesizing related structures involves the nucleophilic aromatic substitution of a leaving group at the 4-position of a 2-fluorobenzonitrile (B118710) derivative. In these reactions, the fluorine at the 2-position activates the ring, making the carbon at the 4-position the prime site for nucleophilic attack. For instance, the synthesis of 4-piperidinyl-benzaldehyde, a related precursor, is accomplished by the reaction of piperidine with 4-fluorobenzaldehyde, where the piperidine nitrogen acts as the nucleophile, displacing the fluorine atom. nih.gov

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromo-2-fluorobenzonitrile | Piperidin-4-ylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (Suzuki-Miyaura Coupling) | This compound | 65-78% | vulcanchem.com |

| Piperidine | 4-Fluorobenzaldehyde | Anhydrous K₂CO₃, DMF, 90 °C, 12 h | 4-Piperidinyl-benzaldehyde | Not Specified | nih.gov |

Conversely, the fluorine atom itself can serve as an effective leaving group in SNAr reactions, particularly when attacked by a potent nucleophile. This transformation allows for the creation of new derivatives where the fluorine at the C-2 position is replaced. The viability of fluoride (B91410) as a leaving group is a key aspect of fluorine-assisted chemistry. nih.gov An analogous reaction demonstrating this principle is the synthesis of a bicarbazole derivative, where 4-fluoro-2-methylbenzonitrile (B118529) reacts with bicarbazole via nucleophilic aromatic substitution, displacing the fluorine atom. ossila.com

The mechanism for these SNAr reactions was traditionally thought to be a two-step process involving the formation of a stable anionic intermediate known as a Meisenheimer complex. nih.gov However, recent studies have indicated that many SNAr reactions, particularly with less-stabilizing substrates, may proceed through a concerted mechanism where bond formation and bond-breaking occur in a single transition state. nih.govsemanticscholar.org The specific pathway, whether stepwise or concerted, is influenced by the stability of the potential Meisenheimer intermediate and the nature of the leaving group. nih.gov

| Substrate | Nucleophile | Reaction Type | Significance | Reference |

|---|---|---|---|---|

| 4-Fluoro-2-methylbenzonitrile | Bicarbazole | Nucleophilic Aromatic Substitution (SNAr) | Demonstrates fluorine acting as a leaving group to form a C-N bond, a key transformation in synthesizing complex molecules. | ossila.com |

| Polyfluoroarenes | Phenothiazine | Nucleophilic Aromatic Substitution (SNAr) | Illustrates the general utility of SNAr on fluoro-activated rings for creating highly functionalized derivatives. | nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 4 Piperidin 4 Yl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 2-Fluoro-4-(piperidin-4-yl)benzonitrile, specific chemical shifts (δ) and coupling constants (J) are anticipated for the aromatic and piperidine (B6355638) protons. The aromatic region is expected to display a complex pattern due to the influence of both the fluorine and piperidinyl substituents. The proton ortho to the fluorine and meta to the nitrile (H-3) would likely appear as a doublet of doublets due to coupling with the adjacent aromatic proton and the fluorine atom. The other aromatic protons (H-5 and H-6) would also exhibit splitting patterns consistent with their positions relative to the substituents and each other.

The piperidine ring protons would show signals in the aliphatic region of the spectrum. The proton on the carbon attached to the benzonitrile (B105546) ring (H-4' of piperidine) is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons on the carbons adjacent to the nitrogen atom (H-2' and H-6' of piperidine) would likely appear as multiplets, potentially showing distinct axial and equatorial signals depending on the conformational dynamics of the piperidine ring in the chosen solvent. The remaining methylene protons (H-3' and H-5' of piperidine) would also present as multiplets. The N-H proton of the piperidine ring would appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic H | 7.0 - 7.8 | m | - |

| Piperidine N-H | 1.5 - 2.5 | br s | - |

| Piperidine C-H (methine) | 2.8 - 3.2 | m | - |

| Piperidine C-H (methylene adjacent to N) | 3.0 - 3.4 (axial), 2.5 - 2.9 (equatorial) | m | - |

| Piperidine C-H (other methylene) | 1.6 - 2.0 | m | - |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound is expected to show distinct signals for each unique carbon atom. The carbon of the nitrile group (C≡N) would appear in the characteristic downfield region for nitriles (around 115-125 ppm). The aromatic carbons will display signals influenced by the electron-withdrawing nitrile group and the fluorine atom. The carbon bearing the fluorine (C-2) will show a large one-bond C-F coupling constant, appearing as a doublet. The other aromatic carbons will also exhibit smaller C-F couplings.

The piperidine carbons will resonate in the aliphatic region of the spectrum. The carbon attached to the aromatic ring (C-4' of piperidine) and the carbons adjacent to the nitrogen (C-2' and C-6') are expected to be the most downfield of the piperidine signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-CN | ~118 |

| C-F | ~160 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-H | 115 - 135 |

| Aromatic C (quaternary) | 130 - 150 |

| Piperidine C-4' (methine) | ~40 |

| Piperidine C-2', C-6' (methylene) | ~45 |

| Piperidine C-3', C-5' (methylene) | ~30 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

Two-Dimensional NMR Techniques for Structure Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

A COSY spectrum would reveal correlations between protons that are coupled to each other, primarily through two or three bonds. This would allow for the tracing of the proton connectivity within the piperidine ring and the assignment of adjacent protons on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, aromatic, and piperidine moieties.

A sharp, strong absorption band characteristic of the C≡N stretching vibration is expected in the region of 2220-2240 cm⁻¹. The C-F stretching vibration of the fluoroaromatic group typically appears as a strong band in the range of 1200-1300 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region. For the piperidine ring, C-H stretching vibrations of the methylene and methine groups are expected just below 3000 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperidine ring would likely be observed as a medium-intensity band in the region of 3300-3500 cm⁻¹.

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Piperidine N-H | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |

| Nitrile C≡N | Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| C-F | Stretch | 1200 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound (molecular formula C₁₂H₁₃FN₂), the molecular weight is approximately 204.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 204.

The fragmentation pattern would provide further structural information. Common fragmentation pathways would likely involve the piperidine ring. Alpha-cleavage next to the nitrogen atom is a common fragmentation for piperidines, which could lead to the loss of an ethyl or propyl radical. Cleavage of the bond between the piperidine ring and the benzonitrile moiety would also be an expected fragmentation pathway. The presence of the fluorine atom on the benzonitrile ring would influence the fragmentation of the aromatic portion of the molecule.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Possible Origin |

| 204 | [C₁₂H₁₃FN₂]⁺ | Molecular Ion (M⁺) |

| 175 | [M - C₂H₅]⁺ | Alpha-cleavage in piperidine ring |

| 120 | [C₇H₄FN]⁺ | Cleavage of piperidine-benzonitrile bond |

| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation |

Note: These are predicted fragmentation patterns. The relative intensities of the peaks would depend on the ionization method and energy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To date, a single-crystal X-ray structure of this compound has not been reported in the publicly available literature.

However, based on the crystal structure of related compounds, such as 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, it can be anticipated that the piperidine ring would adopt a chair conformation in the solid state. chemicalbook.com The substituent at the 4-position of the piperidine ring would likely occupy an equatorial position to minimize steric hindrance. The planarity of the benzonitrile ring would be maintained. The crystal packing would be influenced by intermolecular interactions such as hydrogen bonding involving the piperidine N-H group and potentially weak C-H···N or C-H···F interactions. A definitive determination of the bond lengths, bond angles, and crystal packing arrangement awaits experimental crystallographic analysis.

Crystal Packing and Intermolecular Interactions

Information regarding the specific arrangement of molecules of this compound in the solid state, including details about hydrogen bonds, π-π stacking, or other non-covalent interactions that govern its three-dimensional structure, is not available.

Hirshfeld Surface Analysis

A Hirshfeld surface analysis, which is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal, cannot be conducted without the prerequisite crystallographic information file (CIF). This analysis provides insights into close contacts between neighboring molecules and the nature of the forces holding the crystal lattice together.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 4 Piperidin 4 Yl Benzonitrile

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. These methods are broadly applied to understand the electronic structure and geometry of molecules.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. DFT is often employed in the study of complex organic molecules due to its favorable balance of accuracy and computational cost. For a molecule like 2-Fluoro-4-(piperidin-4-yl)benzonitrile, DFT calculations can elucidate various aspects of its chemical nature.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as the optimized molecular geometry. For a flexible molecule like this compound, which contains a piperidine (B6355638) ring, this involves a conformational analysis to identify the lowest energy conformers. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair form generally being the most stable.

The orientation of the piperidine ring relative to the fluorobenzonitrile group is also crucial. Different rotational isomers (rotamers) may exist, and their relative energies can be calculated to determine the most probable conformations in different environments. nih.gov Computational studies on similar fluorinated piperidine derivatives have shown that the presence and position of the fluorine atom can significantly influence the conformational preferences of the piperidine ring. researchgate.net

Table 1: Potential Conformational Parameters for this compound This table illustrates the types of data that would be generated from a conformational analysis. The values are hypothetical as a specific study on this molecule was not found.

| Parameter | Description |

|---|---|

| Dihedral Angle (C-C-N-C) | Defines the orientation of the piperidine ring relative to the benzonitrile (B105546) group. |

| Piperidine Ring Pucker | Describes the specific chair, boat, or twist-boat conformation of the piperidine ring. |

Understanding the distribution of electrons within a molecule is key to predicting its reactivity. DFT calculations can provide a detailed picture of the electronic structure, including the distribution of electron density and the partial atomic charges on each atom. The fluorine atom, being highly electronegative, is expected to have a significant effect on the charge distribution in the aromatic ring, which in turn influences the molecule's electrostatic potential.

Analysis of the molecular electrostatic potential (MESP) can identify electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. biointerfaceresearch.com

Table 2: Illustrative Atomic Charges for Key Atoms in this compound This table is a representation of the kind of data obtained from a charge distribution analysis. The values are for illustrative purposes only.

| Atom | Hypothetical Mulliken Atomic Charge |

|---|---|

| F (Fluorine) | -0.45 |

| N (Nitrile) | -0.30 |

| N (Piperidine) | -0.25 |

| C (attached to F) | +0.35 |

Theoretical vibrational frequency calculations are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry, a theoretical spectrum can be generated. researchgate.net Comparing the calculated frequencies with experimental data helps to confirm the proposed structure and assign the observed spectral bands to specific molecular vibrations. For this compound, characteristic vibrational modes would include the C≡N stretch of the nitrile group, C-F stretching, and various vibrations associated with the piperidine and benzene (B151609) rings.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

Table 3: Representative Frontier Molecular Orbital Data This table shows the type of information derived from a HOMO-LUMO analysis. The values are not specific to the target molecule.

| Parameter | Description |

|---|---|

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. |

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule in terms of localized orbitals. pnrjournal.com This analysis can reveal information about charge transfer, hyperconjugative interactions, and delocalization of electron density. For this compound, NBO analysis could be used to investigate the interactions between the lone pairs of the nitrogen and fluorine atoms with the pi-system of the benzene ring, providing deeper insight into the molecule's electronic structure and stability. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing regions of varying potential.

Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and are likely to be sites for electrophilic attack. These regions are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Conversely, blue areas represent regions of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. Green and yellow regions denote areas of neutral or near-neutral potential. nih.gov

For this compound, an MEP map would be expected to show a region of high electron density (red) around the nitrogen atom of the nitrile group (C≡N) due to the lone pair of electrons and the triple bond. The fluorine atom, being highly electronegative, would also contribute to a negative potential in its vicinity. The hydrogen atoms attached to the piperidine ring and the benzene ring would likely be represented by blue regions, indicating a positive potential and their potential to act as hydrogen bond donors.

Understanding the MEP map of this compound can provide crucial insights into its non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological targets like proteins and enzymes. nih.gov This information is instrumental in the rational design of new drugs, as it helps in optimizing the binding affinity and selectivity of a ligand for its receptor.

Conceptual Density Functional Theory (CDFT) Descriptors

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying and understanding the chemical reactivity of molecules using various descriptors derived from the electron density. researchgate.net These descriptors offer a theoretical basis for predicting the reactive behavior of a molecule in chemical reactions. Key CDFT descriptors include:

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron configuration.

Fukui Function (f(r)): Indicates the most likely regions in a molecule for electrophilic, nucleophilic, or radical attack.

Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

DFT calculations on piperidine derivatives have been used to predict their heats of formation and evaluate their thermal stability through bond dissociation energies. nih.gov Similar studies on this compound could elucidate its stability and reactive sites. For instance, the nitrogen atom of the nitrile group and the fluorine atom would be expected to be primary sites for electrophilic interactions. The Fukui function would help in pinpointing the specific atoms most susceptible to attack.

The application of CDFT to this compound can provide a quantitative understanding of its reactivity, which is essential for predicting its metabolic fate and its interactions with biological macromolecules.

| CDFT Descriptor | Predicted Significance for this compound |

| Electronegativity (χ) | High due to the presence of fluorine and nitrogen atoms. |

| Chemical Hardness (η) | Expected to be relatively high, indicating good stability. |

| Fukui Function (f(r)) | Would identify the nitrile nitrogen and the aromatic ring as key reactive sites. |

| Global Electrophilicity Index (ω) | Likely to be significant, suggesting it can act as a good electrophile. |

This table presents a hypothetical analysis based on the structure of the compound and general principles of CDFT.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes, flexibility, and intermolecular interactions of a molecule in its environment, such as in a solvent or bound to a protein.

For this compound, MD simulations could be employed to:

Analyze Conformational Flexibility: The piperidine ring can exist in different conformations, such as chair and boat forms. MD simulations can reveal the preferred conformation of the piperidine ring and the rotational freedom around the bond connecting it to the benzonitrile group.

Study Solvation Effects: By simulating the molecule in a solvent like water, MD can provide insights into how the solvent molecules arrange around the solute and the nature of the hydrogen bonds formed.

Investigate Binding to a Receptor: If a biological target for this compound is known or proposed, MD simulations of the ligand-protein complex can elucidate the stability of the binding and the key interactions that maintain the complex. researchgate.netnih.gov

MD simulations of liquid benzonitrile have shown the presence of local antiparallel configurations driven by Coulombic interactions between the nitrile group and hydrogen atoms on adjacent molecules. osti.govnih.gov This suggests that similar strong intermolecular interactions could be important for this compound in condensed phases or within a protein binding pocket. Furthermore, simulations on piperidine derivatives have been used to understand their structural and electronic properties in a biological environment. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

A molecular docking study of this compound would involve:

Selection of a Protein Target: Based on the therapeutic area of interest, a relevant protein target would be chosen.

Prediction of Binding Pose: The compound would be docked into the active site of the protein to predict its most stable binding orientation.

Analysis of Interactions: The interactions between the compound and the amino acid residues of the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would be analyzed. The fluorine atom, for instance, could participate in halogen bonding or other specific interactions.

Docking studies on benzoheterocyclic 4-aminoquinoline (B48711) analogs have been used to identify potential inhibitors of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase. unar.ac.id Similar approaches could be applied to this compound to explore its potential as an antimicrobial or anticancer agent.

| Potential Protein Target Class | Key Moieties of this compound for Interaction | Potential Type of Interaction |

| Kinases | Benzonitrile, Fluorine | Hydrogen bonding, Halogen bonding |

| G-Protein Coupled Receptors (GPCRs) | Piperidine, Benzonitrile | Hydrophobic interactions, Pi-pi stacking |

| Ion Channels | Piperidine | Electrostatic interactions |

| Dihydrofolate Reductase | Benzonitrile, Piperidine NH | Hydrogen bonding, Hydrophobic interactions |

This table provides a hypothetical list of potential protein target classes and the likely interactions based on the chemical structure of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com QSAR models are valuable tools in drug discovery for predicting the activity of new compounds and for guiding the optimization of lead compounds.

Development of Predictive Models Based on Molecular Descriptors

The development of a QSAR model involves several steps:

Data Set Collection: A dataset of compounds with known biological activities is required. For this compound, this would involve synthesizing and testing a series of analogs.

Calculation of Molecular Descriptors: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov

QSAR studies on piperidine derivatives have been successfully used to develop models for predicting their toxicity and inhibitory activity against various targets. nih.govnih.gov For instance, a study on furan-pyrazole piperidine derivatives developed QSAR models for their Akt1 inhibitory activity using 3D and 2D autocorrelation descriptors. nih.gov Another study developed QSAR models for the toxicity of piperidine derivatives against Aedes aegypti using topological descriptors. nih.gov

Chemometric Analysis and Model Validation

Chemometric analysis plays a crucial role in QSAR model development. Techniques like Principal Component Analysis (PCA) can be used to reduce the dimensionality of the descriptor space and to identify the most important descriptors.

Model validation is essential to ensure that the QSAR model is robust and has good predictive ability. Common validation metrics include:

Coefficient of determination (R²): A measure of how well the model fits the training data.

Leave-one-out cross-validated R² (Q²): An indicator of the model's internal predictive ability.

External validation (R²pred): The predictive ability of the model on an external test set of compounds that were not used in model development.

A robust QSAR model for a series of compounds including this compound could be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

| QSAR Model Parameter | Typical Value for a Good Model | Interpretation |

| R² | > 0.6 | The model explains a significant portion of the variance in the training set. |

| Q² | > 0.5 | The model has good internal predictive power. |

| R²pred | > 0.5 | The model has good predictive power for new compounds. |

This table shows typical validation parameters for a reliable QSAR model.

In Silico ADMET Prediction Methodologies (Focus on Predictive Modeling)

In the early stages of drug discovery, the assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify candidates with a higher probability of success in clinical trials. nih.govdigitellinc.com In silico ADMET prediction has become an indispensable tool, offering rapid and cost-effective evaluation of these properties before a compound is even synthesized. springernature.comoncodaily.com These computational approaches leverage a variety of modeling techniques to predict the pharmacokinetic and toxicological profile of a molecule based on its structure. nih.govoncodaily.com

Predictive modeling for ADMET properties generally falls into two main categories: data modeling and molecular modeling. nih.gov Data modeling approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, rely on identifying statistical correlations between molecular descriptors and experimental ADMET data. nih.govnih.gov Molecular modeling, on the other hand, is based on the three-dimensional structures of proteins and includes methods like molecular docking and molecular dynamics simulations. nih.gov The ultimate goal of these methodologies is to reduce the high attrition rates in drug development by flagging compounds with unfavorable ADMET characteristics at an early stage. nih.gov

For a compound like this compound, in silico ADMET prediction would involve a battery of computational tests to estimate its likely behavior in the human body. These predictions are based on its structural features and physicochemical properties.

Data modeling, particularly through the use of Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of in silico ADMET prediction. nih.govnih.gov These models are built upon the principle that the biological activity (or property) of a chemical is directly related to its molecular structure. QSAR methods involve collecting a dataset of compounds with known ADMET properties and then calculating a wide array of molecular descriptors for each compound. numberanalytics.com These descriptors can be categorized as constitutional, topological, geometrical, physicochemical, or electronic. nih.gov

Machine learning algorithms are increasingly being employed to build sophisticated QSAR models. nih.gov Techniques such as Random Forest, Support Vector Machines (SVM), and Deep Neural Networks (DNNs) can analyze large datasets and identify complex, non-linear relationships between molecular descriptors and ADMET endpoints. nih.govnumberanalytics.com For instance, a model might learn to associate the presence of certain functional groups or topological features with high or low intestinal absorption.

A typical workflow for developing a data-driven ADMET prediction model involves several key steps:

Data Collection: Gathering a high-quality, curated dataset of molecules with experimentally determined values for a specific ADMET property. numberanalytics.com

Descriptor Calculation: Computing a diverse set of molecular descriptors that capture various aspects of the molecules' structures. numberanalytics.com

Model Building: Utilizing statistical or machine learning methods to create a mathematical model that links the descriptors to the ADMET property. scbdd.com

Validation: Rigorously testing the model's predictive power using internal and external validation sets to ensure its robustness and generalizability. nih.gov

For this compound, a data modeling approach would involve calculating its molecular descriptors and feeding them into a pre-existing, validated QSAR model to predict various ADMET properties.

With the increasing availability of high-resolution 3D structures of proteins relevant to ADMET processes, structure-based methods have become a valuable complement to data-driven approaches. nih.govnih.gov These methods aim to predict the interactions between a drug candidate and key proteins such as metabolic enzymes (e.g., Cytochrome P450s), transporters (e.g., P-glycoprotein), and proteins associated with toxicity (e.g., hERG potassium channel). nih.gov

Molecular docking is a primary technique in this category. It predicts the preferred orientation of a ligand (the drug candidate) when bound to a protein's active site. nih.gov The scoring functions used in docking can then estimate the binding affinity, providing insights into whether a compound is likely to be a substrate or inhibitor of a particular protein. nih.gov For example, docking this compound into the active site of a major drug-metabolizing enzyme like CYP3A4 could help predict its metabolic stability. nih.gov

Molecular dynamics (MD) simulations can further refine these predictions by simulating the dynamic behavior of the ligand-protein complex over time. numberanalytics.com This can provide a more accurate picture of the binding stability and the conformational changes that may occur upon binding. numberanalytics.com While computationally intensive, MD simulations offer a deeper understanding of the molecular interactions governing ADMET processes.

A significant challenge in protein structure-based ADMET prediction is the flexibility of many ADMET-related proteins, which often have large and accommodating binding sites. nih.gov However, advancements in computational algorithms and the use of ensemble docking (docking to multiple conformations of the protein) are helping to address this issue. nih.gov

The physicochemical properties of a compound are fundamental determinants of its ADMET profile. nih.gov Properties such as aqueous solubility, lipophilicity (logP), and permeability are critical for absorption and distribution. nih.gov In silico tools are widely used to predict these parameters, providing early indications of a compound's drug-likeness. researchgate.net

Solubility: Poor aqueous solubility can limit a drug's absorption after oral administration. researchgate.net Computational models predict solubility based on various molecular features, including molecular weight, hydrogen bonding capacity, and crystal lattice energy.

Permeability: A drug's ability to pass through biological membranes, such as the intestinal epithelium, is essential for its absorption. researchgate.net Permeability is often predicted using models trained on data from Caco-2 cell assays, which are an in vitro model of the intestinal barrier. memphis.edu

Lipophilicity: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and influences its absorption, distribution, and metabolism. nih.gov While numerous computational methods exist for predicting logP, their accuracy can vary. cadaster.eu

For this compound, these physicochemical parameters can be estimated using various QSAR models and computational tools. The predicted values provide a first pass assessment of its potential for oral bioavailability.

Here is a table of predicted physicochemical properties for this compound:

| Property | Predicted Value |

| Molecular Weight | 218.26 g/mol |

| logP | 2.35 |

| Aqueous Solubility | -3.1 (log mol/L) |

| pKa (most basic) | 9.8 |

| Polar Surface Area | 36.0 Ų |

Note: These values are predictions from computational models and may not reflect experimental results.

The following table presents a summary of the ADMET properties predicted for this compound based on its structure:

| ADMET Parameter | Predicted Outcome |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| Caco-2 Permeability | High |

| CYP2D6 Inhibition | Non-inhibitor |

| hERG Inhibition | Low risk |

Note: These predictions are generated by computational models and serve as an initial assessment. Experimental validation is required to confirm these findings.

Structure Activity Relationship Sar and Molecular Design Principles for 2 Fluoro 4 Piperidin 4 Yl Benzonitrile Derivatives

Design Strategies for Modulating Molecular Interactions Based on the Scaffold

The 2-fluoro-4-(piperidin-4-yl)benzonitrile scaffold serves as a versatile template in medicinal chemistry. Design strategies focus on modifying three primary regions: the piperidine (B6355638) ring, the benzonitrile (B105546) group, and the piperidine nitrogen. Substitutions on the piperidine ring can explore additional binding pockets and influence the ring's conformation. Modifications to the benzonitrile moiety, such as altering the position or nature of the nitrile and fluorine groups, can fine-tune electronic properties and interactions with the target protein. The piperidine nitrogen is a key site for introducing a wide range of substituents to modulate properties like solubility, metabolic stability, and target affinity. For instance, in the development of kinase inhibitors, replacing a piperazine (B1678402) with a piperidine has been shown to result in less potent compounds, highlighting the sensitivity of SAR to the heterocyclic core. mdpi.com

Bioisosterism is a guiding principle in the design of derivatives. nih.gov The nitrile group itself is often considered a bioisostere for carbonyl, hydroxyl, and carboxyl groups, as well as halogen atoms. nih.gov This allows chemists to replace other functional groups with a nitrile to improve pharmacokinetic profiles or binding affinity without drastically altering the molecule's core binding mode. Similarly, strategic placement of substituents on the aromatic ring can enhance activity; for example, adding a chloro-substituent to the meta position of an aniline residue in certain kinase inhibitors has been shown to increase inhibitory activity. mdpi.com

Impact of Fluorine Substitution on Molecular Recognition and Electronic Properties

The incorporation of fluorine into drug candidates is a powerful strategy for improving pharmacokinetic and physicochemical properties. d-nb.info The fluorine atom in the 2-position of the benzonitrile ring has a profound impact on the molecule's electronic properties and its ability to engage in molecular recognition. As a highly electronegative atom, fluorine acts as a strong electron-withdrawing group, which can lower the pKa of the nearby piperidine nitrogen, affecting its charge state at physiological pH.

This substitution significantly influences non-covalent interactions. The C-F bond can act as a hydrogen bond acceptor and participate in dipole-dipole and multipolar interactions. Strategic fluorination can also modulate the conformation of the molecule through stereoelectronic effects, such as the gauche effect, which can stabilize specific rotamers that are more favorable for binding. nih.gov This conformational control can lead to enhanced binding affinity and selectivity for the target protein. nih.gov Furthermore, fluorination is known to lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of aromatic systems, which can facilitate intramolecular charge transfer and improve metabolic stability by increasing the strength of the C-F bond compared to a C-H bond. d-nb.inforsc.org

Conformational Analysis of the Piperidine Ring and Benzonitrile Moiety in Diverse Environments

The piperidine ring is a flexible moiety that predominantly exists in a low-energy chair conformation. ias.ac.in However, it can also adopt higher-energy twist-boat or boat conformations, particularly when constrained within a protein binding site. ias.ac.innih.gov Analysis of N-acylpiperidine structures in the Protein Data Bank (PDB) shows that a significant percentage (23%) adopt a twist-boat conformation upon binding, suggesting that the energy penalty for adopting this less favorable conformation is offset by stabilizing interactions with the protein. nih.gov

For the this compound scaffold, the key conformational question is the preference for the fluorobenzonitrile substituent to be in an axial or equatorial position on the piperidine ring. This preference is governed by a complex interplay of factors including steric hindrance, hyperconjugation, charge-dipole interactions, and solvation effects. d-nb.infonih.gov While bulky substituents generally favor the equatorial position to minimize steric clashes, the presence of fluorine can lead to a preference for the axial position. d-nb.infonih.gov This "axial-F preference" can be influenced by other substituents on the ring and the polarity of the solvent. d-nb.infonih.gov Computational and NMR studies on fluorinated piperidines have shown that increasing solvent polarity can invert the conformational preference, favoring the more polar axial conformer. d-nb.info The orientation of the benzonitrile moiety relative to the piperidine ring is also critical for aligning key interaction points with the biological target.

Table 1: Factors Influencing Conformational Preference in Fluorinated Piperidines

| Influencing Factor | Description | Effect on Conformation |

| Steric Repulsion | Unfavorable interaction between bulky groups. | Generally favors the equatorial position for large substituents to minimize 1,3-diaxial strain. nih.gov |

| Charge-Dipole Interactions | Electrostatic interaction between a charge (e.g., on a protonated nitrogen) and a dipole (e.g., the C-F bond). | Can stabilize conformations where the dipole is favorably aligned with the charge. d-nb.infonih.gov |

| Hyperconjugation | Delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital (e.g., σC-H → σ*C-F). | Can stabilize specific gauche arrangements, contributing to the axial preference of fluorine. d-nb.infonih.gov |

| Solvent Polarity | The dielectric constant of the surrounding medium. | Increasing solvent polarity can favor the conformer with the larger dipole moment, often the axial-F conformer. d-nb.info |

Role of the Benzonitrile Group in Molecular Recognition and Binding

The benzonitrile group is a crucial pharmacophore that engages in a variety of interactions within a protein binding pocket. Its distinctive linear geometry and electronic properties allow it to serve multiple roles in molecular recognition. researchgate.net The nitrogen atom of the nitrile group is a hydrogen bond acceptor, capable of forming hydrogen bonds with donor residues in a protein's active site. researchgate.net

Beyond classical hydrogen bonding, the nitrile group frequently participates in other non-covalent interactions. Its electron-rich triple bond can engage in π-π stacking with aromatic amino acid residues. Furthermore, the linear shape of the nitrile allows it to fit into narrow, hydrophobic pockets, similar to a halogen atom. researchgate.net The carbon-nitrogen triple bond creates a strong dipole, enabling favorable electrostatic interactions. Recent studies have highlighted the importance of C-H⋯N interactions, where the nitrile nitrogen acts as an acceptor for a C-H donor, further anchoring the ligand in the binding site. nih.gov The presence of the benzonitrile fragment is common in approved drugs, where it often forms key "key-lock" binding modes with its target receptor. nih.gov

Table 2: Interaction Types of the Nitrile Group in Protein-Ligand Binding

| Interaction Type | Description | Example Residues |

| Hydrogen Bonding | The nitrile nitrogen acts as a hydrogen bond acceptor. nih.gov | Serine, Threonine, Arginine, Lysine |

| π-π Stacking | Interaction between the aromatic benzonitrile ring and aromatic residues. | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | The linear nitrile group occupies hydrophobic sub-pockets. researchgate.net | Leucine, Isoleucine, Valine |

| C-H⋯N Interactions | The nitrile nitrogen acts as an acceptor for a C-H donor from the protein. nih.gov | Glycine, Alanine, Phenylalanine (C-H) |

| Dipole-Dipole Interactions | The strong dipole of the C≡N bond interacts with polar residues or backbone amides. | Asparagine, Glutamine, Serine |

Influence of Substituent Effects on Chemical Reactivity and Biological Function

The chemical reactivity and biological function of this compound derivatives can be systematically tuned by introducing various substituents. The Hammett equation provides a framework for quantifying how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the benzonitrile ring alter its electronic properties. An EWG, such as a nitro group, would increase the acidity of any proximal protons and affect the strength of hydrogen bonds accepted by the nitrile nitrogen. Conversely, an EDG, like a methoxy group, would have the opposite effect.

Applications in Medicinal Chemistry Research and Chemical Biology Excluding Clinical Outcomes

Strategic Utilization as a Privileged Scaffold and Building Block

In drug discovery, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The 2-fluoro-4-(piperidin-4-yl)benzonitrile structure embodies several features that grant it this status. The piperidine (B6355638) ring is a ubiquitous structural feature in many natural alkaloids and approved pharmaceuticals, particularly those targeting the central nervous system (CNS). acs.orgresearchgate.netnih.gov Its inclusion in a molecule can enhance properties like membrane permeability and metabolic stability, which are crucial for a drug's pharmacokinetic profile. researchgate.net The benzoylpiperidine fragment, a close relative of the subject compound's core, is recognized as a privileged structure due to its presence in numerous bioactive small molecules with a wide array of therapeutic properties, including anticancer and antipsychotic activities. mdpi.comnih.gov

As a "building block," the compound serves as a versatile starting point for the synthesis of large libraries of related molecules. Medicinal chemists can leverage its distinct functional groups for diversification:

The Piperidine Nitrogen: This secondary amine is a key handle for derivatization, allowing for the attachment of various substituents to explore structure-activity relationships (SAR).

The Fluorinated Phenyl Ring: The fluorine atom can productively influence conformation, pKa, and metabolic pathways. acs.org Its strategic placement can block sites of metabolism, thereby improving a compound's metabolic stability. psu.edu The electron-withdrawing nature of both the fluorine and nitrile groups can also activate the ring for certain chemical reactions.

The Nitrile Group: This group can act as a hydrogen bond acceptor in ligand-receptor interactions and can be chemically transformed into other functional groups, such as tetrazoles or amidines, which are common bioisosteres. nih.govdrugdesign.org

The combination of these features in a single, synthetically accessible molecule makes this compound a valuable scaffold for developing new chemical entities with desired therapeutic properties. pharmjournal.ru

Methodologies for Lead Identification and Optimization in Preclinical Discovery

The journey from a chemical concept to a preclinical candidate is a complex, multi-stage process. A scaffold like this compound enters this pipeline during lead identification and undergoes extensive modification during lead optimization.

Lead Identification often begins with high-throughput screening (HTS), where large compound libraries are tested to find initial "hits" that show activity against a biological target. acs.org A focused library built around the this compound core could be screened to identify such hits.

Key methodologies employed in this preclinical phase are summarized in the table below.

| Methodology | Purpose in Preclinical Discovery | Key Insights Gained |

| In Vitro Potency Assays | To measure the concentration of the compound required to produce a specific biological effect (e.g., IC50, EC50) on an isolated target (enzyme or receptor). | Determines the intrinsic activity of the compound, guiding initial structure-activity relationships (SAR). youtube.com |

| In Vitro ADME Profiling | To assess Absorption, Distribution, Metabolism, and Excretion properties. This includes assays for solubility, permeability (e.g., PAMPA), and metabolic stability (e.g., liver microsome assays). youtube.com | Predicts how the compound will behave in a biological system, identifying potential liabilities like poor absorption or rapid metabolism early in the process. nih.gov |

| In Vitro Safety/Tox Assays | To identify potential off-target effects or toxicity at an early stage. Examples include hERG channel binding assays (cardiac safety) and cytotoxicity assays in cell lines. youtube.com | Helps to de-risk candidates by flagging potential safety concerns before advancing to more complex and expensive in vivo studies. |

| In Vivo Pharmacokinetic (PK) Studies | To study the time course of a drug's ADME in a living organism (typically rodent models). youtube.com | Provides critical data on drug exposure, half-life, and bioavailability, establishing a link between in vitro predictions and in vivo reality. |

| In Vivo Efficacy (Pharmacodynamic) Studies | To evaluate the therapeutic effect of the compound in an animal model of the target disease. | Demonstrates proof-of-concept that the compound can produce the desired biological effect in a whole organism. |

This iterative cycle of design, synthesis, and testing allows researchers to systematically refine the molecular structure, balancing the multiple properties required for a successful preclinical candidate. youtube.com

Rational Drug Design Approaches Leveraging the this compound Core

Rational drug design relies on understanding the three-dimensional structure of the biological target to create molecules that fit and interact with it specifically. The this compound core offers several strategic advantages for this approach.

Structure-Activity Relationship (SAR) guided design involves systematically modifying different parts of the molecule to understand their contribution to biological activity. mdpi.comnih.gov

Piperidine Substitution: The nitrogen atom of the piperidine ring is a prime location for adding different chemical groups. This allows chemists to explore how size, charge, and hydrogen-bonding capability in this region affect target binding and selectivity.

Aromatic Ring Modification: The placement of the fluorine atom is a deliberate design choice. Fluorine's high electronegativity can create favorable electrostatic interactions with a target protein and can block metabolic degradation at that position, enhancing the drug's half-life. acs.orgnih.gov Further modifications, such as adding other substituents to the phenyl ring, can be explored to optimize binding. For instance, studies on benzophenone (B1666685) inhibitors showed that adding substituents to the aromatic rings could significantly alter potency. acs.org

Scaffold Hopping: This advanced strategy involves replacing the central core of a molecule with a structurally different one while maintaining the original pharmacophoric features. niper.gov.in While the this compound scaffold itself is valuable, insights from its SAR could be used to design novel, unrelated scaffolds that achieve the same biological effect, potentially leading to new intellectual property and improved drug-like properties. researchgate.net

By combining these rational design strategies, medicinal chemists can efficiently navigate chemical space to develop potent and selective drug candidates based on the this compound template.

Target Engagement Studies (Methodological Aspects for Investigating Compound-Target Interactions)

A critical step in drug discovery is to confirm that a compound binds to its intended target in a cellular environment. acs.org This "target engagement" provides confidence that the compound's observed biological effect is due to its proposed mechanism of action. acs.org Several powerful biophysical and cell-based methods are used for this purpose.

Cellular Thermal Shift Assay (CETSA): This widely used technique assesses target engagement in intact cells or cell lysates. nih.govnih.gov The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. In a typical CETSA experiment, cells are treated with the test compound, heated to various temperatures, and the amount of remaining soluble protein is quantified, often by Western blot. nih.govbio-techne.com A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding. nih.gov Variations like the luminescent thermal shift assay (BiTSA) have been developed to offer higher throughput. nih.gov

Biochemical and Biophysical Assays: These methods directly measure the interaction between a purified protein and a compound.

Surface Plasmon Resonance (SPR): Immobilizes the target protein on a sensor chip and detects changes in mass as the compound flows over it, providing real-time kinetics of binding and dissociation.

Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event, providing thermodynamic data about the interaction, including binding affinity (Kd) and stoichiometry.

Fluorescence-Based Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET) or Fluorescence Polarization (FP) can be used in high-throughput formats to screen for compounds that disrupt protein-protein interactions or bind to a labeled target. acs.org

In-Cell Target Engagement Methods:

Photoaffinity Labeling: A compound is modified with a photoreactive group and a reporter tag. Upon UV irradiation, the compound covalently crosslinks to its target, which can then be identified using the tag.

Activity-Based Protein Profiling (ABPP): Uses reactive chemical probes to map the functional state of entire enzyme families directly in native biological systems, allowing for the assessment of a compound's potency and selectivity against its target class.

Confirmation of target engagement is a cornerstone of modern drug discovery, providing essential data that validates the mechanism of action and builds confidence in a compound's potential as it progresses through the preclinical pipeline. acs.orgacs.org

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The advancement of synthetic methodologies is paramount for the cost-effective and environmentally responsible production of 2-Fluoro-4-(piperidin-4-yl)benzonitrile and its analogs. Future research is increasingly focused on developing novel synthetic pathways that improve yield, reduce step counts, and employ sustainable practices.

A major push in modern chemistry is towards green and sustainable processes. This involves replacing hazardous solvents, reducing energy consumption, and utilizing raw materials that are both inexpensive and readily available. google.com For example, synthetic routes that minimize the use of toxic reagents and opt for milder reaction conditions are highly desirable. researchgate.net The development of solid-phase synthesis techniques, which can simplify purification and allow for the rapid generation of compound libraries, also represents a significant opportunity for creating derivatives of this scaffold. mdpi.com Future routes may draw inspiration from methods used for structurally related compounds, such as the Wittig-type olefination used to synthesize 4-(2,2-difluorovinyl)benzonitrile, adapting them to the specific needs of the target molecule. orgsyn.org

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov The integration of these computational tools offers a powerful approach to navigating the vast chemical space around the this compound scaffold.

Furthermore, ML algorithms can build predictive models for a wide range of properties, including bioactivity, selectivity, solubility, and metabolic stability. nih.gov By applying these models to a virtual library of this compound derivatives, researchers can prioritize the most promising candidates for synthesis, thereby saving significant time and resources. This predictive power allows for a more rational and targeted approach to lead optimization. nih.govnih.gov

Exploration of Chemical Space Through Derivatization and Scaffold Hopping

Systematic exploration of the chemical space surrounding this compound through derivatization and scaffold hopping is crucial for identifying next-generation compounds with improved therapeutic profiles.

Derivatization involves the targeted modification of the core structure. Functional groups can be added or modified at various positions on both the benzonitrile (B105546) and piperidine (B6355638) rings to probe structure-activity relationships (SAR). For example, substituents on the piperidine nitrogen are a common point of modification to modulate potency and pharmacokinetic properties. The synthesis and evaluation of various amide derivatives, for instance, can reveal the effects of different functional groups on biological activity. nih.gov Chemical derivatization can also be used to enhance analytical properties, such as improving ionization efficiency for mass spectrometry, which aids in metabolite identification. nih.gov

Scaffold hopping is a more transformative strategy where the core scaffold is replaced with a structurally different but functionally equivalent moiety (a bioisostere). niper.gov.in This technique is invaluable for discovering novel intellectual property, overcoming liabilities of an existing scaffold (such as poor metabolic stability or toxicity), and improving drug-like properties. niper.gov.indundee.ac.uk For the this compound core, potential scaffold hops could include:

Replacing the piperidine ring with other saturated heterocycles like pyrazines or morpholines.

Substituting the benzonitrile group with other aromatic or heteroaromatic systems that maintain key pharmacophoric features.

Altering the fused ring system in related structures to enhance properties like photodegradability to reduce environmental impact. kyoto-u.ac.jpnih.gov

This approach has proven successful in various therapeutic areas, such as the development of dual MCL-1/BCL-2 inhibitors by hopping from an indole (B1671886) to an indazole core. rsc.org

Advancements in Multiscale Computational Modeling for Structure-Based Drug Design